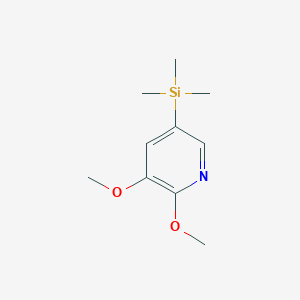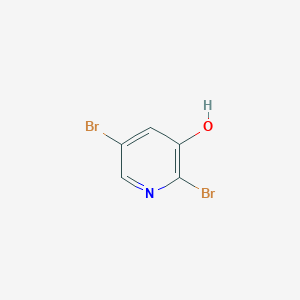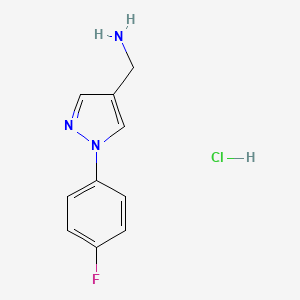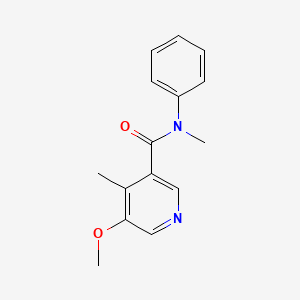![molecular formula C19H20ClNO2 B1390052 (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone CAS No. 946724-86-3](/img/structure/B1390052.png)
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone
Übersicht
Beschreibung
“(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone” is a chemical compound with the molecular formula C19H20ClNO2 and a molecular weight of 329.82 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C19H20ClNO2 . This indicates that it contains 19 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has a wide range of scientific research applications. It is used as a tool to study the biological effects of drugs, as it can modulate the activity of several receptors, including the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. It has also been used to study the effects of drugs on the central nervous system, as it has been shown to have an antidepressant-like effect in animal models. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system, as it has been shown to have vasodilator properties.
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially influencing cell behavior .
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that it could influence pathways related to camp-dependent protein kinase activity . These pathways play a role in numerous cellular processes, including cell growth and division, gene expression, and metabolism.
Result of Action
Related compounds have been shown to have significant effects on cellular signaling, potentially influencing cell behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects . .
Vorteile Und Einschränkungen Für Laborexperimente
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has several advantages for lab experiments. It is a synthetic compound, so it is easy to obtain and is relatively inexpensive. Additionally, it has a wide range of scientific applications, so it can be used in a variety of experiments. However, this compound also has some limitations. For example, it has not been studied extensively, so its effects and mechanism of action are not fully understood. Additionally, it is a relatively new compound, so there is still a lot of research to be done in order to fully understand its effects.
Zukünftige Richtungen
In the future, there are several directions in which research on (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone can be taken. For example, further research can be done to better understand its mechanism of action and to identify other receptors it may interact with. Additionally, further studies can be conducted to determine its effects on various physiological processes, such as the cardiovascular system and the nervous system. Additionally, further research can be done to optimize its synthesis process and to develop new methods of synthesis. Finally, research can be conducted to investigate potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions suggest that the compound may influence key signaling pathways and regulatory mechanisms within cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the growth of endometrial implants, indicating its potential role in cellular proliferation and differentiation . Additionally, it may impact estrogenic pathways, further influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with protein kinases, such as cAMP-dependent protein kinase and glycogen synthase kinase-3 beta, suggests that it may modulate phosphorylation events critical for cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing bone loss in ovariectomized rats . Higher doses can lead to toxic or adverse effects, including significant changes in pain response and potential toxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism in human hepatocytes involves hydroxylation and glucuronidation reactions, indicating its role in detoxification and excretion processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUMNBSFQDBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)

![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)


![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)
